molecular formula C12H26O2 B074227 1,2-Dodecanediol CAS No. 1119-87-5

1,2-Dodecanediol

Cat. No.: B074227
CAS No.: 1119-87-5
M. Wt: 202.33 g/mol
InChI Key: ZITKDVFRMRXIJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Dodecanediol, also known as dodecane-1,2-diol, is a chemical compound with the molecular formula C₁₂H₂₆O₂. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to adjacent carbon atoms in a twelve-carbon chain. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dodecanediol can be synthesized through several methods. One common method involves the reduction of dodecanedioic acid. This process typically includes the esterification of dodecanedioic acid with n-hexanol to form dihexyl dodecanedioate, followed by hydrogenation reduction to yield this compound .

Industrial Production Methods

In industrial settings, this compound is often produced through catalytic hydrogenation of dodecanedioic acid or its esters. This method is preferred due to its efficiency and cost-effectiveness. The reaction conditions usually involve high pressure and temperature, along with the use of a suitable catalyst .

Chemical Reactions Analysis

Types of Reactions

1,2-Dodecanediol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Properties

IUPAC Name

dodecane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26O2/c1-2-3-4-5-6-7-8-9-10-12(14)11-13/h12-14H,2-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZITKDVFRMRXIJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30862552
Record name Dodecane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30862552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1119-87-5
Record name 1,2-Dodecanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1119-87-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Dodecanediol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001119875
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Dodecanediol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25930
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2-Dodecanediol
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Dodecane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30862552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dodecane-1,2-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.991
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LAURYL GLYCOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EMM0U4H102
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

168.3 g (1.0 mol) of 1-dodecene and 73.6 g (1.6 mol) of formic acid were mixed. This mixture was heated to 100° C. and then 115.7 g (1.7 mol) of 50% strength hydrogen peroxide solution were added dropwise over a period of 2 hours. The mixture was then stirred at 100° C. for 45 min. 64.1 g (2 mol) of methanol and 0.1 g of concentrated sulfuric acid were added, and the mixture was heated under reflux for 30 min and then the methyl formate, methanol and water were removed by distillation under atmospheric pressure. A >99% pure main fraction was isolated after the subsequent workup by distillation. The freshly distilled target product had an unpleasant, pungent odor.
Quantity
168.3 g
Type
reactant
Reaction Step One
Quantity
73.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
64.1 g
Type
reactant
Reaction Step Three
Quantity
0.1 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

336 g (2.00 mol) of 1-dodecene were reacted with 236 g of formic acid and 185 g of a 50% strength aqueous H2O2 solution in accordance with Example 4. 412 g of ethanol were employed for the Marlon AS3 acid-catalyzed transesterification, and the main fraction obtained after the workup by distillation was 99.5% pure, virtually odorless 1,2-dodecanediol.
Quantity
336 g
Type
reactant
Reaction Step One
Quantity
236 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
412 g
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2-Dodecanediol
Reactant of Route 2
Reactant of Route 2
1,2-Dodecanediol
Reactant of Route 3
Reactant of Route 3
1,2-Dodecanediol
Reactant of Route 4
Reactant of Route 4
1,2-Dodecanediol
Reactant of Route 5
Reactant of Route 5
1,2-Dodecanediol
Reactant of Route 6
1,2-Dodecanediol
Customer
Q & A

A: Yes, 1,2-Dodecanediol exhibits antibacterial activity against Staphylococcus aureus and Staphylococcus epidermidis. Research suggests its efficacy might be attributed to its ability to disrupt bacterial cell membranes, although further investigations are needed to elucidate the exact mechanism. []

ANone: The molecular formula of this compound is C12H26O2, and its molecular weight is 202.34 g/mol.

A: Yes, researchers utilized infrared (IR) spectroscopy to analyze the hydrogen bonding characteristics of this compound dimers. Additionally, nuclear magnetic resonance (NMR) spectroscopy, particularly in deuterated chloroform, provided insights into the structural differences between the dl- and meso-isomers of the dimers. []

A: Atomic Force Microscopy studies demonstrated that the recrystallization of this compound from chloroform is influenced by the substrate's polarity and crystallinity. For instance, on highly oriented pyrolytic graphite, it forms parallelogram-like structures, while on mica, it forms thin films. []

A: Yes, research shows potential for using this compound in the synthesis of biodegradable surfactants. One study explored its ketalisation with ethyl levulinate via heterogeneous catalysis, showcasing a promising avenue for developing environmentally friendly surfactants. []

A: Yes, molecular dynamics (MD) simulations were employed alongside NMR and mass spectrometry to understand the aggregation and nucleation process of this compound. These simulations provided valuable insights into the selective crystallization of its enantiomers. []

A: Studies show that changing the chain length of the diol used as a reducing agent in the synthesis of iron oxide nanoparticles can influence the resulting particle shape. For example, using this compound led to spherical nanoparticles, whereas 1,2-Tetradecanediol yielded cubic nanoparticles. []

A: Research suggests that incorporating specific block copolymers into formulations containing this compound can enhance viscosity stability, particularly in the presence of associative thickeners commonly used in paint formulations. [, ]

ANone: The provided research primarily focuses on the chemical properties and applications of this compound. Information regarding SHE regulations, PK/PD, toxicology, drug delivery, and other aspects related to pharmaceutical development or human health is not covered in these studies.

A: One study describes a method for obtaining this compound alongside 1,2-Epoxydodecane. This method involves the catalytic oxidation of 1-Dodecene using sodium hypochlorite and KBr as a catalyst in acetonitrile. [] Another study focuses on the enantioselective synthesis of (2S)- and (2R)-Dodecane-1,2-diols using 2-{(4a′S,6a′S,10a′R,10b′R)-Octahydrospiro[1,3-dioxolane-2,2′-pyrano[2,3-c]chromen]-6a′(1′H)-yloxy}ethanol. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.